N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide
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Overview
Description
N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is a complex organic compound with a molecular formula of C17H21N3O6S2 and a molecular weight of 427.5 g/mol. This compound is known for its applications in various scientific experiments and research fields.
Preparation Methods
The synthesis of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves multiple steps. One common synthetic route includes the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to apoptosis and reduced cell proliferation .
Comparison with Similar Compounds
N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide can be compared with other benzenesulfonamide derivatives. Similar compounds include:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its antimicrobial properties.
N-(4-sulfamoylphenyl)acetamide: Used in the synthesis of various pharmaceuticals.
Properties
CAS No. |
2694734-87-5 |
---|---|
Molecular Formula |
C17H21N3O6S2 |
Molecular Weight |
427.5 |
Purity |
95 |
Origin of Product |
United States |
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